(2,2-Difluoro-1-phenylcyclopropyl)methanamine
Overview
Description
(2,2-Difluoro-1-phenylcyclopropyl)methanamine is an organic compound with the molecular formula C10H11F2N It is a cyclopropyl derivative with two fluorine atoms and a phenyl group attached to the cyclopropyl ring
Scientific Research Applications
(2,2-Difluoro-1-phenylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine typically involves the reaction of 2,2-difluoro-1-phenylcyclopropane with methanamine under controlled conditions. One common method involves the use of sodium tert-butoxide as a base and dimethoxyethane (DME) as a solvent. The reaction is carried out under nitrogen protection at a temperature of around 30°C, followed by stirring at 60°C for 12-15 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yield and purity through purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-phenylcyclopropyl)methanamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine and TEMPO in the presence of acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxoammonium species and iodobenzene.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted cyclopropyl derivatives.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s fluorine atoms and cyclopropyl ring contribute to its reactivity and ability to form stable complexes with target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoroethylamine): Another difluorinated compound with similar reactivity but different structural features.
(2,2-Difluorocyclopropylamine): Shares the cyclopropyl ring and difluorination but lacks the phenyl group.
(2,2-Difluorophenylamine): Contains the phenyl group and difluorination but lacks the cyclopropyl ring.
Uniqueness
(2,2-Difluoro-1-phenylcyclopropyl)methanamine is unique due to its combination of a cyclopropyl ring, phenyl group, and difluorination. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(2,2-difluoro-1-phenylcyclopropyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5H,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLHPUYREGZHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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